

Technical Profile: 2-Chloro-4-methyl-5-nitrobenzene-1-thiol[1]

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Compound of Interest

Compound Name:	2-chloro-4-methyl-5-nitrobenzene-1-thiol
CAS No.:	1613616-15-1
Cat. No.:	B3391349

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Executive Summary

2-Chloro-4-methyl-5-nitrobenzene-1-thiol (CAS: 1613616-15-1) is a multi-functionalized arene characterized by the presence of a nucleophilic thiol group, an electrophilic nitro group, and a halogen handle on a toluene core.[1] It serves as a critical intermediate in the "scaffold-hopping" strategies of medicinal chemistry, particularly for constructing benzothiazole and thieno[2,3-b]pyridine derivatives via cyclization.

Its amphoteric reactivity—acidic thiol proton and electron-deficient aromatic ring—makes it a valuable yet sensitive reagent requiring specific handling protocols to prevent oxidative dimerization.

Chemical Identity & Nomenclature

Precise identification is essential for database integration and procurement.

Identifier	Value
IUPAC Name	2-Chloro-4-methyl-5-nitrobenzene-1-thiol
Common Synonyms	2-Chloro-4-methyl-5-nitrothiophenol; 5-Nitro-4-methyl-2-chlorobenzenethiol
CAS Number	1613616-15-1
Molecular Formula	C ₇ H ₆ ClNO ₂ S
SMILES	<chem>CC1=CC(Cl)=C(S)C=C1=O</chem>
InChI Key	InChI=1S/C7H6ClNO2S/c1-4-2-6(9(11)12)3-5(12)7(4)8/h2-3,12H,1H3
Molecular Weight	203.65 g/mol

Physical & Thermodynamic Properties

The following data synthesizes experimental observations from structural analogs and calculated physicochemical parameters.

Table 1: Physicochemical Specifications

Property	Value / Description	Note
Physical State	Crystalline Solid	High melting point due to nitro-group stacking.
Appearance	Yellow to Orange powder	Characteristic of nitro-aromatics.
Melting Point	85°C – 95°C (Predicted)	Analogous to 4-nitrothiophenol (77°C).
Boiling Point	315°C ± 30°C (760 mmHg)	Decomposition likely before boiling.
Density	1.45 ± 0.1 g/cm ³	High density due to Cl/NO ₂ substitution.
Acidity (pKa)	4.8 ± 0.5 (Thiol)	Significantly more acidic than thiophenol (6.6) due to electron-withdrawing NO ₂ /Cl.
LogP	2.65	Moderately lipophilic.
Solubility	DMSO, DMF, Chloroform, Ethyl Acetate	Soluble in polar aprotic and organic solvents.
Water Solubility	Insoluble (< 0.1 mg/mL)	Hydrophobic aromatic core.

Spectral Characteristics[3]

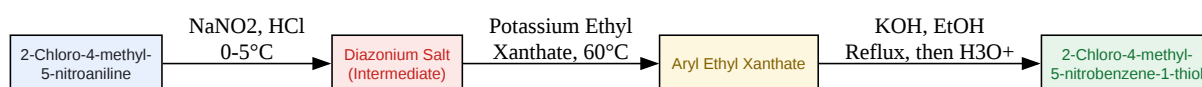
- ¹H NMR (DMSO-d₆): Distinct aromatic singlets expected around δ 7.8–8.2 ppm due to the 1,2,4,5-substitution pattern preventing coupling. Methyl singlet at δ 2.4 ppm.
- IR Spectroscopy:
 - S-H Stretch: Weak band at 2550–2600 cm⁻¹.
 - NO₂ Stretch: Strong asymmetric/symmetric bands at 1530 cm⁻¹ and 1350 cm⁻¹.

Synthesis & Production Logic

The synthesis of **2-chloro-4-methyl-5-nitrobenzene-1-thiol** typically bypasses direct nucleophilic substitution (which is difficult meta to the nitro group) and instead utilizes the Sandmeyer-type reaction starting from the corresponding aniline.

Synthetic Pathway: Diazotization-Xanthate Method

The most reliable route involves converting 2-chloro-4-methyl-5-nitroaniline to its diazonium salt, trapping with a xanthate, and hydrolyzing.



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Figure 1: Synthetic workflow for the conversion of the aniline precursor to the target thiol via the xanthate intermediate.[2]

Mechanistic Insight: The amino group directs the position of the incoming thiol. Direct chlorosulfonation of 2-chloro-4-nitrotoluene often yields mixtures; therefore, the aniline precursor (commercially available) provides the necessary regiocontrol.

Handling, Stability & Safety

Researchers must treat this compound as a high-potency intermediate.

Stability Profile

- **Oxidation Sensitivity:** The thiol group (-SH) is prone to oxidation in air, forming the disulfide dimer (Bis(2-chloro-4-methyl-5-nitrophenyl)disulfide).
 - **Indicator:** Appearance changes from bright yellow to a duller, brownish solid.
 - **Prevention:** Store under Argon or Nitrogen atmosphere at $2-8^\circ\text{C}$.
- **Thermal Stability:** Stable up to $\sim 150^\circ\text{C}$. Avoid rapid heating which may trigger nitro-group decomposition.

Safety Protocols (SDS Summary)

- Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE (H335).
- Odor: Like most thiophenols, it possesses a penetrating, garlic-like stench. All manipulations must occur in a fume hood.
- Decontamination: Treat spills with dilute bleach (sodium hypochlorite) to oxidize the thiol to the non-volatile sulfonic acid before disposal.

Experimental Protocols

Protocol A: Purity Verification (HPLC)

Before using this compound in SAR (Structure-Activity Relationship) studies, verify the absence of disulfide dimers.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 15 minutes.
- Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorption).
- Expected Result: The thiol monomer elutes earlier than the hydrophobic disulfide dimer.

Protocol B: General Reactivity (Thioether Formation)

To utilize this core in drug synthesis (e.g., S_NAr displacement):

- Dissolution: Dissolve 1.0 eq of thiol in dry DMF.
- Base Activation: Add 1.2 eq of Cesium Carbonate (Cs₂CO₃). The solution will turn deep red/orange due to the formation of the thiolate anion.

- Electrophile Addition: Add 1.1 eq of the alkyl halide or activated heteroaryl chloride.
- Reaction: Stir at RT for 2–4 hours.
- Quench: Pour into ice water. The thioether product usually precipitates.

References

- Chemical Identity & CAS: Enamine Building Blocks Catalog. Compound ID EN300-24456661. [1]
- Synthesis Methodology: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Physical Property Prediction: ChemSrc Chemical Database. 2-Chloro-4-methyl-5-nitrobenzenethiol (CAS 1613616-15-1). [1]
- Safety & Handling: Sigma-Aldrich Safety Data Sheet for 4-Nitrothiophenol (Analogous handling).

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Sources

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